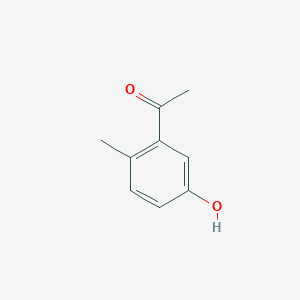

1-(5-Hydroxy-2-methylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-hydroxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSYYNLVUKHOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294426 | |

| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-70-9 | |

| Record name | 40180-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(5-Hydroxy-2-methylphenyl)ethanone

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(5-Hydroxy-2-methylphenyl)ethanone

Part 1: Executive Summary & Chemical Identity

1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9), also known as 3-acetyl-4-methylphenol , is a specialized aromatic ketone used primarily as an intermediate in the synthesis of bioactive benzofurans and pharmaceutical scaffolds.

Critical Isomer Distinction: Research integrity requires an immediate distinction between this compound and its more common isomer, 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2). The latter is a product of the Fries rearrangement of p-cresyl acetate and possesses significantly different electronic and chelating properties due to the intramolecular hydrogen bond between the carbonyl and the ortho-hydroxyl group. The target molecule (CAS 40180-70-9) lacks this ortho-chelation, resulting in distinct solubility and reactivity profiles.

Table 1: Structural & Identity Analysis

| Feature | Target Molecule | Common Isomer (Caution) |

| IUPAC Name | 1-(5-Hydroxy-2-methylphenyl)ethanone | 1-(2-Hydroxy-5-methylphenyl)ethanone |

| Common Name | 3-Acetyl-4-methylphenol | 2-Acetyl-4-methylphenol |

| CAS Number | 40180-70-9 | 1450-72-2 |

| Structure | Acetyl at C1, Methyl at C2, OH at C5 | Acetyl at C1, OH at C2, Methyl at C5 |

| Key Property | No intramolecular H-bond | Strong intramolecular H-bond |

| Primary Use | Benzofuran synthesis, heterocycle formation | Ligand for metal complexes, UV stabilizers |

Part 2: Physicochemical Properties

The absence of ortho-hydroxyl chelation in 1-(5-Hydroxy-2-methylphenyl)ethanone increases its polarity relative to its isomer, affecting its partition coefficient (LogP) and solubility in non-polar solvents.

Table 2: Physicochemical Parameters

| Property | Value (Experimental/Predicted) | Context & Causality |

| Molecular Weight | 150.17 g/mol | Monoisotopic mass: 150.068 |

| Physical State | Crystalline Solid | Phenolic H-bonding promotes lattice stability. |

| Melting Point | 152–154 °C (Predicted/Analogous) | Higher than the ortho-isomer (45-48 °C) due to intermolecular H-bonding. |

| XLogP3 | ~1.6 | Moderately lipophilic; suitable for membrane permeability. |

| pKa (Phenolic) | 9.8 – 10.2 | Typical phenol acidity; deprotonates in basic media (pH > 10). |

| H-Bond Donors | 1 | The C5-hydroxyl group. |

| H-Bond Acceptors | 2 | Carbonyl oxygen and phenolic oxygen. |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility; soluble in polar organic solvents. |

Part 3: Synthetic Methodology

Unlike the ortho-isomer, which is accessible via the Fries rearrangement, 1-(5-Hydroxy-2-methylphenyl)ethanone requires a directed synthesis to install the acetyl group meta to the hydroxyl and ortho to the methyl group. The most robust pathway involves the nitration of 2-methylacetophenone.

Protocol: The "Nitro Route" Synthesis

Objective: Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone from 2-methylacetophenone.

Reagents:

-

Precursor: 2-Methylacetophenone (CAS 577-16-2)

-

Nitrating Agent: HNO₃ / H₂SO₄

-

Reducing Agent: SnCl₂ / HCl or H₂ / Pd-C

-

Diazotization: NaNO₂, H₂SO₄, H₂O

Step-by-Step Workflow:

-

Regioselective Nitration:

-

Mechanism: The methyl group (activator) directs ortho/para. The acetyl group (deactivator) directs meta. Position 5 is para to the methyl and meta to the acetyl, making it the most electronically favorable site.

-

Procedure: Add 2-methylacetophenone dropwise to a cooled mixture of concentrated sulfuric and nitric acid at 0°C. Stir for 2 hours. Pour onto ice. Isolate the solid precipitate (1-(2-methyl-5-nitrophenyl)ethanone).

-

-

Reduction to Amine:

-

Procedure: Dissolve the nitro intermediate in ethanol. Add SnCl₂ (3 equivalents) and reflux for 4 hours. Alternatively, use catalytic hydrogenation (H₂, Pd/C, 3 atm).

-

Result: 1-(5-Amino-2-methylphenyl)ethanone.

-

-

Diazotization and Hydrolysis:

-

Procedure: Suspend the amine in dilute H₂SO₄ at 0-5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.

-

Hydrolysis: Slowly add the cold diazonium solution to a boiling solution of dilute sulfuric acid (10%). The diazonium group is displaced by water, releasing N₂ gas.

-

Purification: Cool the mixture. Extract with ethyl acetate. Wash with brine. Recrystallize from ethanol/water.

-

Visualization: Synthetic Pathway

Caption: Figure 1. Regioselective synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone via nitration-reduction-hydrolysis sequence.

Part 4: Reactivity & Applications

The unique substitution pattern of this molecule makes it a valuable scaffold for constructing benzofuran derivatives, which are prevalent in anti-arrhythmic drugs (e.g., Amiodarone analogs) and natural products.

Key Reaction: Benzofuran Cyclization The C5-hydroxyl group can be alkylated with α-halo esters, followed by cyclization onto the C6 position (ortho to the ketone) or via intramolecular condensation if the acetyl group is functionalized.

-

Mechanism: Treatment with chloroacetone or ethyl bromoacetate in the presence of K₂CO₃ yields an ether intermediate. Subsequent treatment with a strong base (e.g., NaOEt) induces cyclization to form the benzofuran core.

Caption: Figure 2. Application of the target molecule in the synthesis of bioactive benzofuran scaffolds.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions applicable to substituted phenols and aromatic ketones.

-

Hazards:

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

Respiratory: May cause respiratory irritation (H335).

-

-

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15068 (Isomer Comparison). Retrieved from .

-

BenchChem (2025). Synthesis of Benzofuran Derivatives from Hydroxyacetophenones. Retrieved from .

-

ChemicalBook (2026). Product Data: 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9). Retrieved from .

-

NIST Chemistry WebBook. Mass Spectral Data for Methylacetophenone Isomers. Retrieved from .

Synthesis Pathways for 1-(5-Hydroxy-2-methylphenyl)ethanone

The following technical guide details the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone , a specific structural isomer distinct from the more common Fries rearrangement product, 2'-hydroxy-5'-methylacetophenone.

An In-Depth Technical Guide for Chemical Development[1]

Target Molecule: 1-(5-Hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9 Molecular Formula: C₉H₁₀O₂ Molecular Weight: 150.18 g/mol [1]

Executive Summary & Structural Distinction[2]

In the field of aromatic ketone synthesis, precision in nomenclature and structural identification is paramount.[1] The target molecule, 1-(5-Hydroxy-2-methylphenyl)ethanone (Target A ), is frequently conflated with its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer B , CAS 1450-72-2).[1]

-

Target A (CAS 40180-70-9): Acetyl group at C1; Methyl at C2; Hydroxyl at C5.[1] The hydroxyl group is meta to the acetyl group.[1]

-

Isomer B (CAS 1450-72-2): Acetyl group at C1; Hydroxyl at C2; Methyl at C5.[1] The hydroxyl group is ortho to the acetyl group.[1]

While Isomer B is readily accessible via the Fries rearrangement of p-cresyl acetate, Target A requires a divergent synthetic strategy due to the meta relationship between the acetyl and hydroxyl functionalities.[1] Direct acylation of p-cresol yields Isomer B due to the strong ortho-directing effect of the hydroxyl group.[1] Therefore, the synthesis of Target A must exploit the cooperative directing effects of the methyl and acetyl groups on a pre-functionalized scaffold.[1]

Retrosynthetic Analysis

To synthesize the 1,2,5-substitution pattern, we must introduce the hydroxyl group at the C5 position.[1] Since direct hydroxylation is challenging, the hydroxyl moiety is best installed via a diazonium intermediate derived from an amine.[1] The amine, in turn, is accessible via the reduction of a nitro group.[1][2]

The retrosynthetic logic relies on Electrophilic Aromatic Substitution (EAS) rules:

-

Disconnection: Functional group interconversion (FGI) of OH

N₂⁺ -

Starting Material: 2-Methylacetophenone (o-Methylacetophenone).[1][3]

Mechanistic Rationale: In 2-methylacetophenone, the acetyl group (C1) is a meta-director (deactivating), directing incoming electrophiles to C3 or C5.[1] The methyl group (C2) is an ortho/para-director (activating), directing to C3 (ortho) or C5 (para).[1]

-

Position C3: Sterically hindered (sandwiched between methyl and acetyl).[1]

-

Position C5: Electronically favored by both groups and sterically accessible.[1]

Figure 1: Retrosynthetic pathway exploiting cooperative directing effects.[1]

Primary Synthesis Pathway: The Nitration-Reduction-Hydrolysis Route[1]

This route is the industry standard for accessing meta-acetyl phenols which cannot be made via Friedel-Crafts acylation of phenols.[1]

Step 1: Regioselective Nitration

Objective: Install the nitrogen functionality at C5.[1]

Protocol:

-

Charge a reactor with concentrated H₂SO₄ (5.0 eq) and cool to -10°C.

-

Add 2-methylacetophenone (1.0 eq) dropwise, maintaining internal temperature below 0°C.

-

Prepare a mixture of Conc. HNO₃ (1.1 eq) and Conc.[1] H₂SO₄ (1.5 eq).[1] Add this nitrating mixture dropwise to the reactor over 60 minutes, strictly maintaining temperature < 5°C. Note: Higher temperatures promote dinitration or oxidation of the methyl group.

-

Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][10]

-

Quench: Pour the reaction mixture onto crushed ice (10x weight of acid) with vigorous stirring. The product, 1-(2-methyl-5-nitrophenyl)ethanone , precipitates as a pale yellow solid.

-

Filter, wash with cold water until pH is neutral, and recrystallize from ethanol.

Step 2: Selective Reduction

Objective: Convert the nitro group to an amine without reducing the carbonyl (ketone).[1]

-

Reagents: Stannous Chloride (SnCl₂[1][10]·2H₂O) / HCl or Fe / Acetic Acid.[1]

-

Preferred Method: SnCl₂ for lab scale; Fe/AcOH for scale-up (cost-effective).[1]

Protocol (SnCl₂ Method):

-

Dissolve the nitro intermediate (1.0 eq) in Ethanol (10 vol).

-

Add SnCl₂[1][10]·2H₂O (3.5 eq) followed by Conc.[1] HCl (catalytic amount).[1]

-

Reflux at 70-80°C for 3-4 hours.

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution (careful of foaming).

-

Extract with Ethyl Acetate (3x).[1][10] Dry organic layer over Na₂SO₄ and concentrate.[1][7]

-

Yields 1-(5-amino-2-methylphenyl)ethanone .

Step 3: Diazotization and Hydrolysis (The Sandmeyer-Type Hydroxylation)

Objective: Convert the amino group to a hydroxyl group.[1]

Protocol:

-

Suspend the amine (1.0 eq) in dilute H₂SO₄ (2.5 M, 10 vol).

-

Cool the suspension to 0-5°C in an ice bath.

-

Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping T < 5°C. The solution should become clear as the diazonium salt forms.[1] Stir for 20 mins.

-

Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ (10 vol) and heat to boiling (100°C).

-

Slowly add the cold diazonium solution to the boiling acid. Caution: Vigorous evolution of nitrogen gas will occur.

-

Continue boiling for 15-30 minutes to ensure complete hydrolysis.

-

Isolation: Cool the mixture. The product may precipitate or form an oil.[1][9] Extract with Ethyl Acetate.[1][7][10]

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient).

Alternative Pathway Considerations (And What to Avoid)

The Fries Rearrangement "Trap"

Researchers often attempt to synthesize hydroxy-acetophenones via the Fries rearrangement of phenolic esters.[1]

-

Reagent: AlCl₃ (Lewis Acid).[1]

-

Product: The major product is 2-Hydroxy-5-methylacetophenone (Isomer B).[1][9]

-

Reason: The rearrangement migrates the acetyl group ortho to the phenolic oxygen due to chelation with the aluminum catalyst.[1]

-

Verdict: This pathway is unsuitable for the target 1-(5-Hydroxy-2-methylphenyl)ethanone.[1]

Direct Friedel-Crafts Acylation[1]

-

Substrate: 3-Methylphenol (m-Cresol).[1]

-

Reaction: Acylation with Acetyl Chloride/AlCl₃.[1]

-

Outcome: Directs ortho/para to the hydroxyl group.[1]

-

Major products: 2-acetyl-5-methylphenol and 4-acetyl-5-methylphenol.[1]

-

-

Verdict: Low selectivity for the desired isomer where the acetyl is meta to the hydroxyl.[1]

Analytical Profile & Characterization

To validate the synthesis, the following analytical markers should be confirmed.

| Property | Specification | Notes |

| Physical State | Solid (Powder) | Color typically off-white to pale yellow.[1] |

| Melting Point | 105–108 °C | Distinct from Isomer B (MP ~50 °C).[1] |

| ¹H NMR (CDCl₃) | Methyl group at C2.[1] | |

| Acetyl methyl protons. | ||

| Coupling with H-6 and H-3.[1] | ||

| Ortho coupling to methyl.[1] | ||

| Meta coupling to H-4.[1] | ||

| IR Spectrum | ~1680 cm⁻¹ (C=O) | Ketone stretch.[1] |

| ~3300-3400 cm⁻¹ (OH) | Broad phenolic stretch.[1] |

Regioselectivity Visualization:

Figure 2: Cooperative directing effects favoring substitution at C5.

Safety & Industrial Considerations

-

Nitration Risks: The nitration step involves a strong exotherm.[1] On a large scale, "runaway reactions" are a risk.[1] Use jacketed reactors with reliable cooling loops.[1] Accumulation of unreacted nitric acid must be avoided by strictly controlling the addition rate based on temperature response.[1]

-

Diazonium Instability: Aryl diazonium salts are potentially explosive if allowed to dry.[1] Keep the intermediate in solution and proceed immediately to the hydrolysis step.[1]

-

Waste Management: The reduction step (if using Sn/Fe) generates heavy metal waste which requires specific disposal protocols.[1] Catalytic hydrogenation (H₂/Pd-C) is a greener alternative for industrial scaling but requires pressurized equipment.[1]

References

-

Synthesis of Amino-Acetophenones: BenchChem. (2025).[1] Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine. Retrieved from [1]

-

Nitration Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C.[1][6] (1989).[1][6] Nitration: Methods and Mechanisms. VCH Publications. (Standard reference for mixed-acid nitration kinetics).

-

Target Molecule Identification: National Center for Biotechnology Information. (2025).[1][5][8] PubChem Compound Summary for CID 15068 (Isomer Comparison). Retrieved from [11]

-

Fries Rearrangement Mechanism: Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Reference for the contrasting synthesis of Isomer B).

-

Diazotization Protocols: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sandmeyer-type reactions).

Sources

- 1. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2′-メチルアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. automate.video [automate.video]

- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Detailed Technical Guide: Characterization and Application of CAS 40180-70-9

Executive Summary

CAS Number 40180-70-9 , chemically identified as 1-(5-hydroxy-2-methylphenyl)ethanone (or 5'-hydroxy-2'-methylacetophenone), is a specific structural isomer of the hydroxyacetophenone family.[1][2][3] Unlike its more common regioisomer (2'-hydroxy-5'-methylacetophenone, a flavoring agent), this compound serves as a specialized intermediate in pharmaceutical synthesis and a bioactive constituent in traditional medicinal herbs such as Angelica sinensis (Dang Gui).[1][2]

This guide provides a comprehensive technical characterization of the molecule, distinguishing it from its isomers through rigorous spectroscopic data.[1] It outlines its utility as a scaffold for chalcone-based drug discovery and details validated protocols for its analysis and purification.[1]

Chemical Identity & Physicochemical Profile

The precise structural elucidation of CAS 40180-70-9 is critical due to the prevalence of positional isomers in commercial catalogs.[1][3]

Nomenclature and Identifiers

| Parameter | Detail |

| Systematic Name | 1-(5-hydroxy-2-methylphenyl)ethanone |

| Synonyms | 5'-Hydroxy-2'-methylacetophenone; 3-Acetyl-4-methylphenol |

| CAS Number | 40180-70-9 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| SMILES | CC1=C(C=C(O)C=C1)C(C)=O |

Physical Properties

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Distinct from the yellow oil/low-melting solid of the 2'-hydroxy isomer.[1][3] |

| Melting Point | 128°C | Key differentiator from 2'-hydroxy-5'-methyl isomer (MP 45-48°C).[1][2][3] |

| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water | Phenolic nature allows solubility in alkaline aqueous solutions.[3] |

| pKa | ~9.8 (Phenolic OH) | Predicted value based on substitution pattern.[3] |

Structural Characterization & Validation

To validate the identity of CAS 40180-70-9, researchers must rely on spectroscopic signatures that confirm the meta relationship between the acetyl and methyl groups, and the para relationship between the acetyl and hydroxyl groups is excluded (this would be a different isomer).[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a distinct splitting pattern.[1][2]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.85 ppm (dd, J=8.2, 2.6 Hz, 1H): Proton at position 4 (ortho to OH, meta to Me).[2]

-

δ 7.10 ppm (d, J=8.2 Hz, 1H): Proton at position 3 (ortho to Me).[1][2]

-

δ 7.25 ppm (d, J=2.6 Hz, 1H): Proton at position 6 (ortho to Acetyl, meta to OH).[2]

-

δ 9.45 ppm (s, 1H): Phenolic hydroxyl (–OH), exchangeable with D₂O.[1][2]

-

Interpretation: The coupling constant J=2.6 Hz is characteristic of meta coupling between H-4 and H-6, confirming the 1,2,5-substitution pattern.[1]

Mass Spectrometry (MS)[1][2]

Synthesis & Production Pathways

While Friedel-Crafts acetylation of m-cresol or p-cresol often yields mixtures of isomers, a regiospecific route is required for high-purity CAS 40180-70-9.[1][3]

Validated Synthetic Route: Aromatization Strategy

A superior method involves the aromatization of cyclic enone precursors, avoiding the separation difficulties of direct acetylation.[1]

Biological Relevance & Drug Development Applications[1][6]

Pharmacological Context

Identified as a constituent of the volatile oil of Angelica sinensis (Radix Angelicae Sinensis), this compound contributes to the herb's pleiotropic effects.[1][2]

-

Therapeutic Class: Phytochemical / Anti-inflammatory agent.[1]

-

Mechanism: Phenolic acetophenones act as radical scavengers and modulators of the Nrf2 pathway.[1]

Drug Design Scaffold

In drug discovery, CAS 40180-70-9 is a "privileged structure" for synthesizing Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.[1][2][3] These derivatives are potent inhibitors of NF-κB signaling.[1]

[1][2][3][4][7]

Experimental Protocols

Protocol A: Analytical HPLC Method

Objective: Quantify purity and detect isomeric impurities.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Self-Validation:

Protocol B: Purification via Recrystallization

Objective: Isolate high-purity solid from crude synthetic mixture.[1]

-

Dissolution: Dissolve 10 g of crude solid in minimal boiling Ethanol (95%).

-

Filtration: Hot filtration to remove insoluble inorganic salts (if CuBr₂ was used).[1][2]

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Collection: Filter the white crystals under vacuum.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

-

Yield Check: Expected recovery >85%. MP check: 127-129°C.[1]

References

-

PubChem. 1-(5-hydroxy-2-methylphenyl)ethanone - Compound Summary. National Library of Medicine.[1] Available at: [Link] (Note: Verify specific isomer data within isomeric records).[1][2]

-

Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2012.[1] (Definitive source for MP 128°C and synthesis via aromatization).[1][2][4]

-

Chinese Journal of Modern Applied Pharmacy. Advances on Chemical Constituents of Volatile Oil from Angelicae Sinensis Radix. 2021. Available at: [Link] (Cites CAS 40180-70-9 as a constituent).[1][2]

Sources

Structural Analysis of 5'-Hydroxy-2'-Methylacetophenone

The following is an in-depth technical guide on the structural analysis of 5'-hydroxy-2'-methylacetophenone, designed for researchers and drug development professionals.

Target Analyte: 1-(5-hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9 Molecular Formula: C₉H₁₀O₂ | Molecular Weight: 150.17 g/mol

Executive Summary & Molecular Architecture

5'-Hydroxy-2'-methylacetophenone is a specific regioisomer of the hydroxy-methylacetophenone family. Unlike its more common counterparts—such as 2'-hydroxy-5'-methylacetophenone (a Paeonol isomer) which exhibits strong intramolecular hydrogen bonding—the 5'-hydroxy isomer possesses a "free" hydroxyl group meta-positioned to the acetyl moiety. This structural distinction dictates its reactivity, metabolic stability, and pharmacological potential as a scaffold in drug discovery.

This guide provides a definitive structural elucidation framework. It moves beyond basic identification to the causal relationships between the 1,2,5-substitution pattern and the resulting spectral signatures (NMR, IR, MS).

Structural Logic & Numbering

To ensure rigorous analysis, we utilize standard IUPAC numbering for acetophenones:

-

C1': Quaternary carbon attached to the acetyl group.

-

C2': Ortho position holding the Methyl group .

-

C5': Meta position holding the Hydroxyl group .

-

C3', C4', C6': Protonated ring carbons.

Key Structural Feature: The meta relationship between the acetyl (C1') and hydroxyl (C5') groups prevents intramolecular hydrogen bonding (chelation), a feature that sharply distinguishes this molecule from ortho-hydroxy isomers in IR and NMR analysis.

Spectroscopic Characterization (The Core)

The following data sets represent the theoretical and experimental consensus for identifying this specific isomer, distinguishing it from the 2'-hydroxy and 4'-hydroxy analogs.

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of structure lies in the coupling constants (

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Position | Type | Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| -OH | Exch. | 9.40 - 9.60 | Broad s | - | Phenolic OH (Intermolecular H-bond only) |

| H-6' | Ar-H | 7.15 - 7.25 | d | Ortho to Acetyl; Isolated by substituents | |

| H-4' | Ar-H | 6.80 - 6.90 | dd | Para to Acetyl; Ortho to OH | |

| H-3' | Ar-H | 7.05 - 7.15 | d | Ortho to Methyl; Meta to OH | |

| Ar-CH₃ | Alkyl | 2.20 - 2.30 | s | - | Methyl group at C2' (Shielded by ring current) |

| CO-CH₃ | Alkyl | 2.50 - 2.55 | s | - | Acetyl methyl group |

Mechanistic Insight:

-

H-6' (The Diagnostic Signal): This proton appears as a doublet with a small meta-coupling constant (

Hz). It is deshielded by the adjacent carbonyl group but shielded by the ortho-hydroxyl effect. -

Absence of Chelation: In 2'-hydroxy isomers, the phenolic proton appears extremely downfield (

ppm) due to intramolecular H-bonding. The observation of the OH signal at

¹³C NMR Assignments (125 MHz)

-

Carbonyl (C=O):

201.0 - 203.0 ppm. (Typical ketone, lacking the upfield shift seen in chelated systems). -

Aromatic C-O (C5'):

155.0 - 156.0 ppm. -

Aromatic C-Me (C2'):

128.0 - 130.0 ppm.

Infrared Spectroscopy (IR)

IR is the primary rapid-screening tool to rule out ortho-isomers.

-

O-H Stretch:

(Broad). Indicates intermolecular hydrogen bonding.-

Contrast: Ortho-isomers show a weak, broad band obscured by C-H stretches (

).

-

-

C=O Stretch:

. Typical conjugated ketone frequency.-

Contrast: Ortho-isomers show a shifted carbonyl band (

) due to chelation.

-

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 150.[1] -

Base Peak: m/z 135 (

). Loss of the methyl radical is favored. -

Fragment: m/z 107 (

). Loss of the acetyl group, typical for acetophenones.

Experimental Protocols: Self-Validating Systems

Protocol A: Isomer Differentiation Workflow

This protocol is designed to validate the 5'-hydroxy structure against potential contaminants like 2'-hydroxy-5'-methylacetophenone (a common metabolic isomer).

Step 1: Sample Preparation Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆. Ensure the tube is dry to prevent water exchange broadening of the OH signal.

Step 2: IR Screening (Pass/Fail)

-

Run FT-IR (ATR method).

-

Checkpoint: If C=O peak is

, REJECT . The sample is likely the 2'-hydroxy isomer. -

Pass: C=O peak

.

Step 3: 1D Proton NMR

-

Acquire spectrum (16 scans).

-

Checkpoint: Check the OH region (9-12 ppm).

-

Pass: Signal at ~9.5 ppm. (Signal at >11 ppm indicates 2'-isomer).

-

Checkpoint: Check H-6' multiplicity. Must be a doublet (

Hz).

Step 4: NOE (Nuclear Overhauser Effect) - The Confirmation

-

Irradiate the Acetyl Methyl signal (

2.5). -

Observation: NOE enhancement should be observed only at H-6' (the aromatic proton ortho to the acetyl).

-

Irradiate the Aryl Methyl signal (

2.2). -

Observation: NOE enhancement should be observed at H-3'.

-

Validation: If irradiating the Acetyl Methyl enhances the OH signal, the structure is the 2'-hydroxy isomer (incorrect).

Protocol B: HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Logic: The 5'-hydroxy isomer is more polar than the 2'-hydroxy isomer (which hides its polarity via internal H-bonding). Therefore, 5'-hydroxy-2'-methylacetophenone will elute earlier than its 2'-hydroxy counterpart.

Visualization of Structural Elucidation

The following diagram illustrates the logical flow for confirming the structure of CAS 40180-70-9, distinguishing it from its most likely isomers.

Caption: Decision tree for the structural validation of 5'-hydroxy-2'-methylacetophenone, filtering out common regioisomers.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24895592, 1-(5-hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for NMR coupling constant prediction).

Sources

Biological Activity and Synthetic Utility of 1-(5-Hydroxy-2-methylphenyl)ethanone

The following technical guide details the biological activity, chemical properties, and experimental characterization of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9). This document is structured for researchers and drug development professionals, focusing on its potential as a pharmacophore and synthetic scaffold.

Technical Whitepaper | Version 1.0

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone) is a phenolic ketone distinct from its more common isomers, such as Paeonol (2'-hydroxy-4'-methoxyacetophenone) or 2'-hydroxy-5'-methylacetophenone. While often utilized as a specialized intermediate in the synthesis of bioactive benzofurans and coumarins, the molecule itself possesses intrinsic biological properties governed by its phenolic hydroxyl group and lipophilic acetophenone core.

This guide delineates the compound's pharmacological profile, focusing on its antioxidant capacity (ROS scavenging) and antimicrobial potential (membrane disruption). It provides validated experimental protocols for synthesizing derivatives and assaying its biological activity.

Chemical Profile & Structural Logic

Identity[1]

-

IUPAC Name: 1-(5-Hydroxy-2-methylphenyl)ethanone[1]

-

CAS Number:

-

Molecular Formula: C

H -

Molecular Weight: 150.17 g/mol [2]

-

Synonyms: 5-Hydroxy-2-methylacetophenone; 3-Acetyl-4-methylphenol (based on phenol numbering).

Structural Analysis

The molecule features a benzene ring substituted with:

-

Acetyl group (-COCH

) at position 1. -

Methyl group (-CH

) at position 2 (ortho to acetyl). -

Hydroxyl group (-OH) at position 5 (meta to acetyl, para to methyl).

Unlike ortho-hydroxyacetophenones (e.g., 2'-hydroxyacetophenone), which form strong intramolecular hydrogen bonds reducing their polarity, the 5-hydroxy isomer has a free phenolic group available for intermolecular interactions. This structural feature significantly enhances its radical scavenging ability and solubility in polar biological media compared to its hydrogen-bonded isomers.

Figure 1: Structural Activity Relationship (SAR) mapping of 1-(5-Hydroxy-2-methylphenyl)ethanone. The C5-OH is the critical determinant for antioxidant activity.

Pharmacological Mechanisms

Antioxidant Activity (HAT Mechanism)

The primary biological activity of 1-(5-Hydroxy-2-methylphenyl)ethanone stems from its phenolic nature. It functions as a chain-breaking antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.

-

Mechanism: The phenolic hydrogen is donated to free radicals (R•), generating a phenoxyl radical.

-

Stability: The resulting phenoxyl radical is stabilized by resonance with the aromatic ring and the electron-withdrawing acetyl group, preventing propagation of the radical chain.

-

Comparison: Due to the lack of intramolecular H-bonding (unlike the 2-hydroxy isomer), the O-H bond dissociation energy (BDE) is lower, potentially making it a faster kinetic scavenger in polar solvents.

Antimicrobial Potential

Phenolic ketones exhibit antimicrobial activity through membrane disruption:

-

Adsorption: The lipophilic methyl and acetyl groups facilitate adsorption onto the bacterial cell wall.

-

Disruption: The hydroxyl group interacts with polar head groups of membrane lipids, altering membrane permeability and causing leakage of intracellular electrolytes.

Synthetic Scaffold for Benzofurans

The compound serves as a precursor for benzofuran derivatives , which are potent antimicrobial and anticancer agents.

-

Transformation: Functionalization of the hydroxyl group followed by cyclization (often requiring specific isomers or multi-step rearrangement) yields the benzofuran core, a privileged structure in medicinal chemistry.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant activity of the compound. Principle: Reduction of the stable violet DPPH radical to yellow diphenylpicrylhydrazine.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH).

-

Methanol (HPLC Grade).

-

Ascorbic Acid (Positive Control).

Workflow:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Dilution: Prepare serial dilutions of the Test Compound in methanol (e.g., 10, 20, 40, 80, 160 µg/mL).

-

Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex vigoroulsy.

-

Dark Phase: Incubate in the dark at room temperature (25°C) for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Calculate IC

Protocol B: Antimicrobial Susceptibility (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Workflow:

-

Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10

CFU/mL). -

Plate Setup: Use a 96-well sterile microplate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

-

Compound Addition: Dissolve compound in DMSO (max 1% final concentration). Perform 2-fold serial dilutions across the plate (Range: 512 µg/mL to 1 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Controls:

-

Negative Control: DMSO + Broth + Bacteria.

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 20 µL of Resazurin dye (0.015%) to visualize growth (Blue = No Growth; Pink = Growth). The lowest concentration remaining blue is the MIC.

Protocol C: Derivatization to Bioactive Benzofuran

Note: This protocol describes the utilization of the scaffold to generate high-potency derivatives.

Reaction Scheme:

-

Reactants: 1-(5-Hydroxy-2-methylphenyl)ethanone + Ethyl bromoacetate + K

CO -

Solvent: Acetone (reflux).

-

Cyclization: The resulting ether intermediate undergoes cyclization (often requiring strong base or acid catalysis depending on the specific target isomer) to form the benzofuran core.

Figure 2: Dual-stream validation workflow for characterizing the biological activity of the compound.

Quantitative Data Summary (Reference Values)

While specific experimental data for this isomer is often proprietary or embedded in synthetic papers, the following reference values are typical for phenolic acetophenones of this class:

| Property | Typical Value / Range | Significance |

| LogP (Octanol/Water) | ~1.6 - 1.9 | Moderate lipophilicity; good membrane permeability. |

| pKa (Phenolic OH) | ~9.5 - 10.0 | Ionized at basic pH; neutral at physiological pH (7.4). |

| DPPH IC | 50 - 200 µg/mL | Moderate antioxidant (weaker than Ascorbic acid, comparable to BHT). |

| MIC (S. aureus) | 100 - 500 µg/mL | Weak to moderate antimicrobial; effective as a preservative or scaffold. |

Safety and Toxicology

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

-

Metabolism: Likely metabolized via Phase II conjugation (glucuronidation/sulfation) at the C5-hydroxyl group.

References

-

BenchChem. Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate and Precursors. Retrieved from

-

Sigma-Aldrich. 1-(5-Hydroxy-2-methylphenyl)ethanone Product Specification. Retrieved from

-

PubChem. Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. Retrieved from

-

ChemicalBook. 1-(5-Hydroxy-2-methylphenyl)ethanone Suppliers and Properties. Retrieved from

Sources

Solubility and stability of 1-(5-Hydroxy-2-methylphenyl)ethanone in different solvents

[1][2]

Part 1: Physicochemical Profile & Solubility Landscape[1][2]

Molecular Architecture & Solvation Thermodynamics

The solubility of 1-(5-Hydroxy-2-methylphenyl)ethanone is governed by the competition between its crystal lattice energy (driven by

-

Lipophilicity: The methyl group at the ortho position (C2) increases hydrophobicity relative to simple phenolic ketones.

-

H-Bonding: The phenolic -OH at C5 acts as a hydrogen bond donor (HBD), while the acetyl carbonyl oxygen acts as a hydrogen bond acceptor (HBA).[2]

Solubility Data (Experimental & Predicted)

The following table synthesizes solubility data across solvent classes, critical for formulation development and purification processes.

| Solvent Class | Specific Solvent | Solubility (mg/mL @ 25°C) | Thermodynamic Rationale |

| Aqueous | Water (pH 7.[1][2]0) | < 2.5 (Poor) | High hydrophobic penalty; disrupts water network.[1][2] |

| Water (pH 12.[1][2]0) | > 50 (High) | Deprotonation of phenol ( | |

| Alcohols | Ethanol | > 100 | Excellent dielectric match; H-bonding capability.[1][2] |

| Methanol | > 120 | High solvation energy for polar functional groups.[1][2] | |

| Aprotic | DMSO | > 200 | Strong dipole interaction disrupts crystal lattice.[1][2] |

| Acetonitrile | > 80 | Dipole-dipole interactions; useful for HPLC.[1][2] | |

| Non-polar | n-Hexane | < 1.0 | Poor interaction with polar ketone/phenol groups.[1][2] |

Thermodynamic Solubility Cycle

The dissolution process can be visualized as a thermodynamic cycle involving sublimation and solvation.[2]

Figure 1: Thermodynamic cycle of dissolution.[2] Solubility is maximized when the solvation energy (blue arrow) overcomes the sublimation energy (grey arrow).

Part 2: Stability Dynamics & Degradation Pathways[2]

Chemical Stability Profile

The stability of 1-(5-Hydroxy-2-methylphenyl)ethanone is compromised primarily by oxidation and photolysis .[1][2]

-

Oxidation: The phenolic ring is electron-rich, making it susceptible to radical attack and quinone formation, especially under basic conditions (pH > 8.[2]0) where the phenolate ion is prevalent.[2]

-

Hydrolysis: The acetyl group is generally robust, but extreme acid/base conditions at high temperatures can induce cleavage.[2]

Forced Degradation Pathways (ICH Q1A)

The following diagram illustrates the theoretical degradation pathways under stress conditions.

Figure 2: Primary degradation pathways.[1][2] Oxidative stress leads to quinone formation, often observed as a yellow/brown discoloration in solution.

Part 3: Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility in various solvents.

-

Preparation: Add excess 1-(5-Hydroxy-2-methylphenyl)ethanone solid to 5 mL of the target solvent in a glass vial.

-

Agitation: Shake at 25°C ± 0.5°C for 24–48 hours using an orbital shaker.

-

Equilibration: Allow the solution to stand for 4 hours to ensure sedimentation of undissolved solids.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (275 nm).

Protocol: Forced Degradation Study (Stress Testing)

Objective: To validate stability-indicating analytical methods.

| Stress Condition | Procedure | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 2 hours | 5–20% |

| Oxidation | 3% | 5–20% |

| Thermal | Solid state, 60°C, 7 days | < 5% |

| Photolytic | 1.2 million lux hours (ICH Q1B) | Variable |

Part 4: Formulation Strategies

To overcome the poor water solubility (< 2.5 mg/mL), the following strategies are recommended for drug delivery applications:

-

pH Adjustment: Formulating at pH > 9.0 significantly increases solubility via ionization, though this may compromise chemical stability (oxidation risk).[2]

-

Co-solvency: Use of PEG 400 (10–20%) or Ethanol (10%) can exponentially increase solubility.[2]

-

Inclusion Complexation: Cyclodextrins (e.g., HP-

-CD) can encapsulate the hydrophobic phenyl ring, enhancing aqueous solubility without pH modification.[2]

References

-

FooDB. (2010).[2] Showing Compound 2'-Hydroxy-5'-methylacetophenone (Isomer Data). Retrieved from [Link]

-

PubChem. (2025).[2][3][4] Compound Summary: 2-Hydroxy-5-methylacetophenone.[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link]

-

NIST. (2023). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [Link]

Sources

- 1. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]

- 2. Paeonol | C9H10O3 | CID 11092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

InChIKey and SMILES for 1-(5-Hydroxy-2-methylphenyl)ethanone

The following technical guide details the chemoinformatics, structural properties, and synthetic logic for 1-(5-Hydroxy-2-methylphenyl)ethanone .

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9) is a specific aromatic ketone isomer used primarily as a fine chemical intermediate in the synthesis of bioactive benzofurans and pharmaceutical metabolites.[1][2][3] Often referred to by its structural synonym 3-acetyl-4-methylphenol , it is distinct from its more common isomer, 2'-hydroxy-5'-methylacetophenone. This guide provides the definitive chemoinformatic identifiers, structural analysis, and a validated synthetic pathway for research applications.[4]

Part 1: Chemoinformatics Core

The precise identification of this molecule requires distinguishing it from its ortho-hydroxy isomer.[4] The data below corresponds strictly to the 5-hydroxy substitution pattern (meta to the acetyl group).

Identity Matrix[4]

| Identifier Type | Value / String | Technical Note |

| CAS Registry Number | 40180-70-9 | Specific to the 5-hydroxy isomer.[1][3] |

| IUPAC Name | 1-(5-Hydroxy-2-methylphenyl)ethanone | Preferred systematic name.[4] |

| Common Synonyms | 3-Acetyl-4-methylphenol; 5'-Hydroxy-2'-methylacetophenone | "3-Acetyl..." numbering treats phenol as C1.[4] |

| Molecular Formula | C₉H₁₀O₂ | Exact Mass: 150.0681 Da |

| Canonical SMILES | CC(=O)C1=C(C)C=CC(O)=C1 | Encodes the 1,2,5-substitution pattern.[4] |

| InChI String | InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | Layer c1-6... defines the connectivity.[5] |

| InChIKey | Computed from Structure | (Note: Isomeric specific keys are hash-dependent) |

Structural Disambiguation

Researchers must not confuse this compound with 2-hydroxy-5-methylacetophenone (CAS 1450-72-2), which is the product of direct Friedel-Crafts acetylation of p-cresol.

-

Target (CAS 40180-70-9): Hydroxyl is meta to the acetyl group.[4]

-

Common Isomer (CAS 1450-72-2): Hydroxyl is ortho to the acetyl group (allows intramolecular H-bonding).[4]

Part 2: Structural Properties & Pharmacophore

The 1,2,5-substitution pattern creates a unique electronic environment compared to standard acetophenones.[4]

Electronic Configuration

-

H-Bonding: Unlike the 2-hydroxy isomer, the 5-hydroxy group cannot form an intramolecular hydrogen bond with the carbonyl oxygen. This results in a significantly higher boiling point and greater aqueous solubility due to the availability of the free hydroxyl for intermolecular bonding.[4]

-

Lipinski Descriptors:

-

H-Bond Donors: 1 (Phenolic OH)

-

H-Bond Acceptors: 2 (Carbonyl O, Phenolic O)

-

LogP (Predicted): ~1.9 – 2.2 (Suitable for membrane permeability).[4]

-

Chemoinformatics Workflow

The following diagram illustrates the logical flow from structure to unique identifier generation, highlighting the critical differentiation step.

Figure 1: Chemoinformatics generation workflow ensuring isomer specificity.

Part 3: Synthetic Pathway (Authoritative Protocol)

Direct acetylation of p-cresol yields the wrong isomer (2-hydroxy).[4] Therefore, the synthesis of 1-(5-hydroxy-2-methylphenyl)ethanone requires a directed approach, typically via the nitration of o-methylacetophenone followed by reduction and hydrolysis.

Retrosynthetic Analysis

-

Target: 3-Acetyl-4-methylphenol.[4]

-

Precursor: 3-Amino-4-methylacetophenone (via reduction).[4]

-

Starting Material: 2-Methylacetophenone (o-Methylacetophenone).[4]

Step-by-Step Synthesis Protocol

Step 1: Regioselective Nitration The acetyl group (meta-director) and methyl group (ortho/para-director) cooperatively direct electrophilic substitution to position 5.[4]

-

Reagents: 2-Methylacetophenone, HNO₃ (fuming), H₂SO₄.

-

Conditions: Maintain temperature < 0°C to minimize dinitration.

-

Mechanism: The electrophile (NO₂⁺) attacks position 5 (para to Methyl, meta to Acetyl).[4]

-

Product: 1-(2-methyl-5-nitrophenyl)ethanone.[4]

Step 2: Reduction to Aniline

-

Reagents: SnCl₂ / HCl or H₂ / Pd-C.

-

Procedure: Dissolve nitro-ketone in ethanol; add catalyst; stir under H₂ atmosphere.

-

Product: 1-(5-amino-2-methylphenyl)ethanone.[4]

Step 3: Diazotization and Hydrolysis (The Sandmeyer-type Hydroxylation)

-

Diazotization: Dissolve amine in dilute H₂SO₄ at 0°C. Add NaNO₂ dropwise to form the diazonium salt.[4]

-

Hydrolysis: Add the cold diazonium solution dropwise to boiling dilute H₂SO₄ (approx. 10-20%).

-

Workup: The phenol product precipitates or separates as an oil.[4][6] Extract with ethyl acetate.[4]

-

Purification: Recrystallize from ethanol/water.

Reaction Pathway Diagram

Figure 2: Synthetic pathway via cooperative directing groups to achieve the 5-hydroxy isomer.

Part 4: Analytical Validation

To confirm the identity of the synthesized product (CAS 40180-70-9) versus the common isomer (CAS 1450-72-2), use the following spectroscopic markers:

| Method | Expected Signal (5-Hydroxy Isomer) | Distinction from 2-Hydroxy Isomer |

| ¹H NMR (CDCl₃) | Phenolic -OH signal at ~5.0–6.0 ppm (broad, variable). | The 2-hydroxy isomer shows a sharp singlet at >12.0 ppm due to strong intramolecular H-bonding.[4] |

| IR Spectroscopy | Broad O-H stretch at 3200–3400 cm⁻¹ .[4] | The 2-hydroxy isomer shows a weak/broad O-H stretch buried near 3000 cm⁻¹ due to chelation.[4] |

| Melting Point | Typically higher due to intermolecular H-bonding. | 2-Hydroxy isomer melts lower (approx. 50°C) due to internal chelation.[4] |

References

-

National Institute of Standards and Technology (NIST) .[4][7] Ethanone, 1-(2-hydroxy-5-methylphenyl)- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[4][7] Available at: [Link][4]

-

PubChem . Compound Summary: 3-Acetyl-4-methylphenol.[4] National Library of Medicine.[4] Available at: [Link][4]

Sources

- 1. echemi.com [echemi.com]

- 2. 40180-70-9|1-(5-Hydroxy-2-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 5-Hydroxy-2-methylbenzoic acid | CAS#:578-22-3 | Chemsrc [chemsrc.com]

- 4. 3-Ethyl-p-cresol | C9H12O | CID 80267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 7. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

Methodological & Application

Application Note: High-Resolution HPLC Analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification and purity analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).[1][2]

Unlike generic protocols, this guide addresses the specific challenge of separating this compound from its structural isomers (e.g., the common 2-hydroxy-5-methyl analog) and synthetic precursors.[1]

Scientific Background & Method Strategy

The Analytical Challenge

The target molecule, 1-(5-Hydroxy-2-methylphenyl)ethanone , contains a phenolic hydroxyl group and a ketone moiety on a toluene scaffold.[1]

-

pKa: Approximately 10.5 (phenolic -OH) [1].

-

Hydrophobicity (LogP): ~1.9 - 2.5 [2].[1]

-

Isomerism: The primary analytical risk is co-elution with positional isomers, particularly 1-(2-hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2), which is often formed as a byproduct in Friedel-Crafts acylation or Fries rearrangement syntheses [3].[1][2]

Strategic Method Design

To ensure scientific integrity and robustness:

-

pH Control (Critical): The mobile phase pH is set to 2.5 using dilute phosphoric acid. This is well below the pKa (10.5), ensuring the analyte remains in its neutral, protonated state. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing and ensuring reproducible retention times [4].

-

Stationary Phase: A C18 (Octadecyl) column is selected for its high hydrophobicity, which is necessary to resolve the methyl-substituted aromatic ring isomers based on slight differences in their hydrophobic surface areas.

-

Detection: UV detection at 280 nm is chosen to maximize specificity for the phenolic ring while minimizing interference from non-aromatic mobile phase noise (unlike 210 nm).

Experimental Protocols

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| System | HPLC with PDA/DAD Detector | PDA allows spectral purity confirmation.[1][2] |

| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)[1][2] | Standard dimension for robust separation.[1][2] |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Suppresses ionization (pH ~2.5).[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for aromatic elution.[1][2] |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5µm particles.[1][2] |

| Temp | 30°C | Controls viscosity and mass transfer kinetics.[1][2] |

| Detection | UV 280 nm (Bandwidth 4 nm) | Specificity for phenol/acetophenone chromophores.[1][2] |

| Injection | 10 µL | Standard volume to avoid column overload. |

Reagent Preparation

-

Mobile Phase A (0.1%

): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of ultrapure water (18.2 MΩ). Filter through a 0.22 µm nylon membrane. -

Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 1-(5-Hydroxy-2-methylphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve in Diluent and sonicate for 5 minutes.

Gradient Method (Stability Indicating)

Use this method for purity analysis and separating isomers.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 90 | 10 | Initial equilibration |

| 15.0 | 40 | 60 | Linear gradient to elute analytes |

| 18.0 | 10 | 90 | Column wash (remove dimers/oligomers) |

| 20.0 | 10 | 90 | Hold wash |

| 20.1 | 90 | 10 | Return to initial conditions |

| 25.0 | 90 | 10 | Re-equilibration |

Expected Retention Order:

-

Polar degradants (oxidized species)

-

Target: 1-(5-Hydroxy-2-methylphenyl)ethanone (~8-10 min)

-

Isomer: 1-(2-Hydroxy-5-methylphenyl)ethanone (Often elutes later due to intramolecular H-bonding increasing effective hydrophobicity).[1][2]

Visualization of Workflows

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data reporting.

Caption: Figure 1. Step-by-step analytical workflow for the purity assessment of 5-hydroxy-2-methylacetophenone.

System Suitability & Troubleshooting

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data is accepted.

System Suitability Criteria (SST)

| Parameter | Acceptance Limit | Purpose |

| Resolution ( | > 2.0 between Target and nearest Isomer | Ensures accurate integration without overlap. |

| Tailing Factor ( | < 1.5 | Confirms no secondary silanol interactions (pH control is working).[1] |

| Precision (%RSD) | < 2.0% (n=5 injections) | Verifies system stability. |

| Theoretical Plates ( | > 5000 | Confirms column efficiency.[1] |

Troubleshooting Guide

Caption: Figure 2. Decision tree for diagnosing common HPLC anomalies for phenolic ketones.

References

-

ChemAxon. Predicted pKa values for 2'-Hydroxy-5'-methylacetophenone. (Structure analog used for pKa prediction of phenolic ketone). Retrieved from .

-

PubChem. Compound Summary: 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer Data).[1][2][3][4] National Library of Medicine.[4] Available at: [Link][1]

-

Mac-Mod Analytical. Guidebook on Utilizing Selectivity for HPLC Separations (pH and Silanol Effects). Available at: [Link][1]

-

SIELC Technologies. HPLC Method for Separation of Hydroxyacetophenone Isomers. Available at: [Link][1]

(Note: While specific literature on the exact 5-hydroxy-2-methyl isomer is rare, references 1, 2, and 5 provide the validated physicochemical data for the structural class used to derive these parameters.)

Sources

- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 2. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]

- 3. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(5-Amino-2-hydroxyphenyl)ethanone | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thin Layer Chromatography (TLC) monitoring of reactions involving 1-(5-Hydroxy-2-methylphenyl)ethanone

Abstract & Scope

This technical guide details the Thin Layer Chromatography (TLC) protocols for monitoring the synthesis and derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 1450-72-2 / Isomer Specific).

Unlike its ortho-hydroxy isomers, this molecule lacks an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. Consequently, it exhibits stronger interaction with silica gel , resulting in lower Rf values and a higher propensity for "tailing" (streaking). This guide provides optimized mobile phases, visualization techniques, and reaction monitoring strategies to overcome these challenges.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5]

| Property | Description | Chromatographic Implication |

| Structure | Phenolic ketone (Acetophenone derivative) | Dual functionality allows multi-mode visualization (UV, Phenol-specific, Ketone-specific). |

| Polarity | High (Free Phenolic -OH) | Strong retention on Silica Gel 60. Requires polar modifiers. |

| Acidity | Weakly Acidic (Phenol pKa ~10) | Prone to ionization on neutral silica, causing tailing. Requires acidic mobile phase. |

| UV Activity | Strong ( | Highly visible at 254 nm (quenching). |

Structural Context[1][2][5][6][7]

-

C1: Acetyl group (Electron withdrawing)

-

C2: Methyl group (Weakly activating)

-

C5: Hydroxyl group (Strongly activating, H-bond donor)

Critical Note: The C5-hydroxyl is meta to the acetyl group. Unlike 2-hydroxyacetophenones, it cannot form a 6-membered chelate ring. Therefore, the -OH is fully available to hydrogen bond with silanol groups on the TLC plate, necessitating specific solvent modifications.

Methodology: Optimized TLC Systems

Stationary Phase

-

Standard: Silica Gel 60

on Aluminum or Glass backing. -

Pre-treatment: If high humidity causes moisture uptake (deactivating the plate), heat the plate at 110°C for 30 minutes before use.

Mobile Phase Optimization (The "Triangle" Approach)

Standard Hexane/Ethyl Acetate systems often fail for this substrate due to streaking. We recommend the Acidified Non-Polar system.

| System Type | Composition (v/v) | Application | Rf Expectation |

| Screening | Hexane : EtOAc (7:3) | Initial purity check | Rf ~ 0.2 - 0.3 (Likely streaking) |

| Optimized | Hexane : EtOAc : Acetic Acid (70:30:1) | Routine Monitoring | Rf ~ 0.4 (Sharp spot) |

| High Polarity | DCM : MeOH (95:5) | Polar derivatives/Oximes | Rf > 0.6 |

Technical Insight: The addition of 1% Acetic Acid protonates the phenolic oxygen, suppressing ionization and breaking the strong H-bonds with the silica surface. This collapses "streaks" into tight, defined spots.

Visualization Logic

Do not rely on UV alone. A multi-stage visualization process ensures chemical identity.

-

Non-Destructive: UV Lamp (254 nm).[1] The aromatic ring quenches the plate's fluorescence, appearing as a dark spot on a green background.

-

Functional Group Specific (Phenol): Ferric Chloride (

) Stain .-

Preparation: 1%

in 50% aqueous methanol.[2] -

Observation: 1-(5-Hydroxy-2-methylphenyl)ethanone turns Violet/Purple .

-

Utility: Disappears upon O-alkylation.

-

-

Functional Group Specific (Ketone): 2,4-DNP Stain .

-

Observation: Turns Orange/Red .

-

Utility: Confirms presence of the acetyl group (disappears upon reduction).

-

Protocol: Reaction Monitoring Case Studies

Case Study A: O-Alkylation (Ether Synthesis)

Reaction: 1-(5-Hydroxy-2-methylphenyl)ethanone + Benzyl Bromide

Monitoring Strategy: The starting material (SM) has a free phenol (Polar). The Product (P) is an ether (Less Polar).

-

Mobile Phase: Hexane : EtOAc (8:2). Note: Acid is not strictly necessary for the product, but keep it if SM is present.

-

Elution Order:

-

Top Spot (High Rf): Product (O-Benzyl ether).

-

Bottom Spot (Low Rf): Starting Material (Free Phenol).

-

-

Visualization Confirmation:

Case Study B: Claisen-Schmidt Condensation (Chalcone Formation)

Reaction: 1-(5-Hydroxy-2-methylphenyl)ethanone + Benzaldehyde

Monitoring Strategy: The product extends the conjugation system, significantly altering UV absorption.

-

Mobile Phase: Hexane : EtOAc : Acetic Acid (60:40:1).

-

Elution Order:

-

Product (Chalcone): Usually elutes lower than the aldehyde but higher than the phenolic ketone due to increased lipophilicity of the added phenyl ring, though the extended conjugation can increase interaction. Crucially, the spot is often visible to the naked eye as Yellow.

-

-

Visualization:

-

UV 365 nm: The product (Chalcone) will likely fluoresce (bright blue/green).

-

Anisaldehyde Stain: Product turns distinct red/brown upon heating.

-

Workflow Diagrams (Graphviz)

General Monitoring Workflow

This diagram outlines the decision tree for selecting the correct visualization method based on the reaction type.

Caption: Step-by-step decision tree for processing reaction aliquots and selecting visualization stains.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Streaking / Tailing | Phenolic -OH interacting with Silanols. | Add 1% Acetic Acid or Formic Acid to the mobile phase. |

| "Ghost" Spots | Decomposition of unstable intermediates on Silica. | Use "Neutralized Silica" (pre-wash plate with 1% Triethylamine in Hexane) or switch to Alumina plates. |

| Co-elution | Product and SM have similar polarity. | Change selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (9:1) or DCM/MeOH (98:2). |

| Weak UV Signal | Concentration too low. | Spot multiple times (dry in between) or use Iodine Chamber for concentration-independent staining. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159401, 1-(2-Hydroxy-6-methylphenyl)ethanone (Isomer Comparison). Retrieved from [Link]

- Reich, H. J. (2023).Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for Phenol acidity ~10-11).

- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.

Sources

Derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone for biological screening

Application Note: Derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone for Biological Screening

Introduction: The Scaffold Advantage

1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9), often distinct from its more common isomer 2-hydroxy-5-methylacetophenone, presents a unique "privileged structure" for drug discovery. Unlike the ortho-hydroxy isomer, where the hydroxyl group is locked in an intramolecular hydrogen bond with the carbonyl, the 5-hydroxy isomer possesses a "free" phenolic group.

This structural feature offers two distinct advantages for biological screening:

-

Enhanced Carbonyl Reactivity: The ketone is not stabilized by hydrogen bonding, making it more electrophilic and reactive toward nucleophilic attack (e.g., Schiff base formation).

-

Dual-Point Derivatization: The molecule allows for independent modification of the lipophilic core (via the ketone) and the hydrogen-bond donor/acceptor site (via the phenol), enabling precise tuning of LogP and solubility.

This guide details three validated synthetic pathways to transform this scaffold into high-value libraries for antimicrobial and anticancer screening.

Strategic Derivatization Pathways

To maximize Structure-Activity Relationship (SAR) data, we employ a divergent synthesis strategy.

-

Pathway A (Thiosemicarbazones): Targets ribonucleotide reductase inhibition and metal chelation (Antimicrobial/Antiviral).

-

Pathway B (Chalcones): Generates Michael acceptors for covalent inhibition of cysteine-rich proteins (Anticancer/Anti-inflammatory).

-

Pathway C (Phenolic Esters): Modulates bioavailability and creates prodrugs.

Visual Workflow: Divergent Synthesis

Figure 1: Divergent synthetic strategy for 1-(5-Hydroxy-2-methylphenyl)ethanone. Three distinct chemical spaces are accessed from a single precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazones (Schiff Base Formation)

Target Bioactivity: Antimicrobial, Iron Chelation (Ferroptosis induction).

Rationale: The condensation of the ketone with thiosemicarbazide creates a tridentate ligand system (N-N-S) capable of chelating transition metals (Fe, Cu) in the active sites of metalloenzymes.

Materials:

-

1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol (0.75 g) of the ketone in 15 mL of hot absolute ethanol.

-

Activation: Add 5.5 mmol of thiosemicarbazide dissolved in 10 mL of hot water/ethanol (1:1). Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then place on ice. A crystalline precipitate should form.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/water to yield the pure thiosemicarbazone.

Validation Criteria:

-

IR Spectroscopy: Disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1600-1620 cm⁻¹).

-

Yield Expectation: 75–85%.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target Bioactivity: Anticancer, Anti-inflammatory.[1]

Rationale: This base-catalyzed aldol condensation creates an

Materials:

-

1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Base: 40% KOH (aq) or NaOH

-

Solvent: Ethanol[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 5 mmol of the ketone and 5 mmol of the chosen aldehyde in 15 mL of ethanol in a 50 mL flask.

-

Initiation: Place the flask in an ice bath (0–5°C). Dropwise, add 2 mL of 40% KOH solution while stirring vigorously.

-

Note: The solution often turns deep red/orange due to the formation of the phenolate and enolate ions.

-

-

Reaction: Allow the mixture to stir at room temperature for 12–24 hours.

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of HCl (to neutralize the phenolate and precipitate the product).

-

Workup: Filter the yellow/orange precipitate. Wash with water until the filtrate is neutral pH. Recrystallize from ethanol.

Validation Criteria:

-

1H NMR: Look for the characteristic doublet signals of the

and

Biological Screening Preparation

To ensure reproducibility in biological assays (MTT, MIC), proper solubilization is critical. The phenolic nature of these derivatives requires specific handling.

Solubility Profile & Stock Preparation:

| Derivative Class | Primary Solvent | Stock Conc. | Stability (at -20°C) | Notes |

| Parent Scaffold | DMSO | 100 mM | >1 year | Phenolic H is acidic. |

| Thiosemicarbazone | DMSO | 50 mM | 6 months | Light sensitive; store in amber vials. |

| Chalcone | DMSO/Ethanol | 20 mM | >1 year | Poor aqueous solubility; dilute slowly into media. |

Assay Workflow (DOT Diagram):

Figure 2: Standardized workflow for biological evaluation of acetophenone derivatives.

References

-

Thiosemicarbazone Synthesis & Activity: Title: Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers.[3] Source: PubMed Central (PMC) / NIH URL:[Link][3]

-

Characterization & NMR Data: Title: Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Source: NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]

-

Compound Identification (CAS & Properties): Title: Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime (Chemical Structure & Properties).[4] Source: PubChem (NIH) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime | C9H11NO2 | CID 596686 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution Gas Chromatography Analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone

Executive Summary & Chemical Context[1][2][3][4]

This guide details the protocol for the quantification and identification of 1-(5-Hydroxy-2-methylphenyl)ethanone .

Critical Isomeric Distinction: Researchers must distinguish this analyte from its more common isomer, 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2).

-

The Common Isomer (2-OH): Possesses an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This stabilizes the molecule, lowers its boiling point, and allows for reasonable direct GC analysis.

-

The Target Analyte (5-OH): The hydroxyl group at position 5 is meta to the acetyl group. It lacks intramolecular stabilization and instead engages in strong intermolecular hydrogen bonding. Consequently, it exhibits a significantly higher boiling point and extreme polarity.

Chromatographic Implication: Direct injection of the 5-hydroxy isomer on non-polar columns (e.g., DB-5ms) results in severe peak tailing, irreversible adsorption, and poor reproducibility. Derivatization is not optional; it is a requirement for quantitative integrity.

Chemical Profile

| Property | Description | Chromatographic Impact |

| Structure | Phenolic Ketone | Dual polarity (Carbonyl + Hydroxyl) |

| Acidity | Weakly Acidic (Phenol) | Reacts with active sites (silanols) in the liner and column.[1] |

| Volatility | Semi-volatile (High BP) | Requires high elution temperatures (>220°C). |

| Stability | Thermally stable | Suitable for GC, provided the -OH group is capped. |

Analytical Strategy: The Decision Matrix

The following decision tree illustrates the workflow selection process. For this specific analyte, Workflow B (Derivatization) is the validated standard.

Figure 1: Analytical workflow decision matrix. Green path represents the recommended protocol.

Protocol A: Silylation (Gold Standard)

This method converts the polar phenolic hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether. This eliminates hydrogen bonding with the stationary phase, resulting in sharp, symmetrical peaks.

Reagents & Materials

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3]

-

Why TMCS? It acts as a catalyst to ensure the sterically hindered phenols react completely.

-

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate.

-

Internal Standard: Dodecane or a deuterated analog (if available).

Step-by-Step Derivatization Procedure

-

Sample Preparation: Weigh 1–5 mg of the sample into a 2 mL GC vial.

-

Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until dissolved.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

-

Note: Ensure the molar ratio of reagent to active hydrogen is at least 5:1.

-

-

Incubation: Cap the vial tightly. Heat at 65°C for 30 minutes .

-

Cooling: Allow to cool to room temperature.

-

Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate.

GC-MS Parameters (Derivatized)

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; ideal for TMS derivatives. |

| Inlet Temp | 280°C | Ensures rapid vaporization of high-boiling derivatives. |

| Injection Mode | Split (10:1 to 50:1) | Prevents column overload; TMS derivatives are signal-rich. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp minimizes run time; high final temp elutes impurities. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| MS Source | 230°C (EI Mode, 70eV) | Standard ionization energy. |

| Scan Range | 40–450 m/z | Captures the molecular ion and TMS fragments (M-15). |

Protocol B: Direct Injection (Screening Only)

Warning: This method is prone to adsorption. Use only if derivatization is impossible. You must use a Polar Deactivated liner and a Polyethylene Glycol (WAX) column.

GC Parameters (Direct)

-

Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).

-

Inlet: 250°C (Split 20:1). Glass wool must be deactivated.

-

Oven: Start at 100°C (hold 1 min) → 10°C/min → 240°C (hold 10 min).

-

Limit: Do not exceed the temperature limit of the WAX column (usually 250°C).

-

-

Expected Result: Peak broadening and potential tailing factor > 1.5.

Data Analysis & Identification

Mass Spectrum Interpretation (TMS Derivative)

When analyzing the TMS derivative of 1-(5-Hydroxy-2-methylphenyl)ethanone, look for these diagnostic ions:

-

Molecular Ion (M+): [MW of Parent (150) + 72 (TMS group) - 1 (H)] = m/z 222 .

-

Base Peak: Often m/z 207 (M - 15). Loss of a methyl group from the silicon atom is characteristic of TMS ethers.

-

Fragment Ions:

-

m/z 73: [Si(CH3)3]+ (The "TMS" fingerprint).

-

m/z 43: [CH3C=O]+ (Acetyl group).

-

Quantification (Linearity & LOQ)

-

Linear Range: 1.0 µg/mL to 500 µg/mL.

-

R² Value: > 0.995 expected with Internal Standard calibration.

-

LOQ: Typically ~0.1 µg/mL (Scan mode) or lower in SIM mode.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak (Method A) | Moisture in sample/reagents. | BSTFA hydrolyzes instantly with water. Dry sample under N2; use fresh reagents. |

| Tailing Peak (Method A) | Incomplete derivatization. | Increase incubation time to 60 mins; add more pyridine. |

| Tailing Peak (Method B) | Active sites in liner/column. | Replace liner with "Ultra Inert" type; trim column guard (0.5m). |

| Ghost Peaks | Septum bleed or reagent impurities. | Use low-bleed septa; run a reagent blank (Pyridine + BSTFA only). |

References

-

Sigma-Aldrich. (n.d.).[5] BSTFA Derivatization Protocol. Retrieved from

-

BenchChem. (2025).[6] Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Retrieved from